(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected
Description
The compound “(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected” is a chiral, iodinated pyrrolopyridine derivative with a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom. Its structure features a fused bicyclic system: a partially saturated pyrrolidine ring (2,3-dihydropyrrolo) fused to a pyridine ring. The iodine substituent at position 4 enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methyl group at position 2 contributes to stereochemical complexity. The N-BOC group protects the pyrrolidine nitrogen during synthetic steps, ensuring stability under basic or nucleophilic conditions .
This compound is pivotal in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors. Its pyrrolo[2,3-b]pyridine core is structurally analogous to purines, enabling interactions with ATP-binding sites in kinases .
Properties
IUPAC Name |
tert-butyl (2S)-4-iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-8-7-9-10(14)5-6-15-11(9)16(8)12(17)18-13(2,3)4/h5-6,8H,7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTRGABAZMACSR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrrolidine Precursors
A common approach involves cyclizing substituted pyrrolidine derivatives. For example, 4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 319474-34-5) can be synthesized via a palladium-catalyzed C-H activation followed by iodination. The methyl group at position 2 is introduced through alkylation of a pre-formed pyrrolidine intermediate. Using methyl iodide or a methyl Grignard reagent, the 2-methyl substituent is installed with moderate yields (50–65%).
Transannular Amidohalogenation
Recent advances in transannular chemistry enable the construction of dihydropyrrolo frameworks from larger lactams. For instance, benzo-fused nine-membered enelactams undergo iodination with N-iodosuccinimide (NIS) to yield iodinated pyrrolo derivatives. This method achieves regioselective iodination at position 4 with yields up to 76%.
Regioselective Iodination at Position 4
Introducing iodine at position 4 is critical for further functionalization. Electrophilic iodination using NIS in dichloromethane at 0°C affords the 4-iodo derivative with high regioselectivity. Key parameters include:
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Reagent | NIS (3 equiv) | 76% | |
| Solvent | Dichloromethane | – | |
| Temperature | 0°C → room temperature | – |
Alternative methods, such as palladium-mediated iodination, are less favorable due to competing side reactions at the pyrrole nitrogen.
N-BOC Protection Strategies
Protecting the pyrrole nitrogen with a tert-butoxycarbonyl (BOC) group ensures stability during subsequent reactions. Two validated approaches include:
Direct BOC Protection Using Boc Anhydride
Treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) achieves quantitative BOC protection. For example, N-Boc-3-methylpyrrole is synthesized via anionic rearrangement of hydroxylamine derivatives, yielding 75% isolated product.
Silyl-to-BOC Group Exchange
In cases where a silyl-protected intermediate (e.g., triisopropylsilyl, TIPS) is synthesized first, the silyl group is cleaved using tetrabutylammonium fluoride (TBAF), followed by BOC protection. This two-step process yields 57–68% overall.
Stereochemical Control at Position 2
The (2S) configuration is achieved through chiral auxiliaries or asymmetric catalysis. Although limited data exist for this specific compound, analogous systems use:
- Chiral Pool Synthesis : Starting from enantiomerically pure pyrrolidines derived from L-proline.
- Asymmetric Alkylation : Employing Evans oxazolidinones to control methyl group installation.
Methylation of a ketone intermediate with methylmagnesium bromide in the presence of a chiral ligand (e.g., sparteine) affords the desired (2S) enantiomer with 85% enantiomeric excess (ee).
Comparative Analysis of Synthetic Routes
The table below evaluates three representative pathways:
Route A remains the most widely adopted due to its reliability, while Route C is preferred for enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other substituents.
Deprotection: The N-BOC group can be removed under acidic conditions, revealing the free amine group for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the BOC group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential as a pharmaceutical agent. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.
Case Studies :
- Anticancer Activity : Research has shown that derivatives of pyrrolo[2,3-b]pyridine exhibit cytotoxic effects against cancer cell lines. The introduction of iodine in the structure enhances the reactivity and biological activity of the compound.
- Neurological Disorders : Compounds similar to (2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine have been investigated for their neuroprotective properties, potentially leading to treatments for neurodegenerative diseases.
Organic Synthesis
This compound serves as an important building block in organic synthesis due to its ability to undergo various chemical reactions.
Applications :
- Synthesis of Heterocycles : The N-BOC protection allows for selective reactions that can lead to the formation of complex heterocyclic compounds.
- Functionalization Reactions : The iodine atom can be replaced or modified in reactions such as nucleophilic substitutions, enabling the synthesis of diverse derivatives tailored for specific applications.
Material Science
The unique properties of (2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine have led to its exploration in material science.
Potential Uses :
- Conductive Polymers : The incorporation of this compound into polymer matrices may enhance electrical conductivity and stability.
- Nanomaterials : Its reactivity allows for the development of nanostructured materials with potential applications in electronics and photonics.
Mechanism of Action
The mechanism of action of (2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected depends on its specific application. In medicinal chemistry, its effects are typically mediated through interactions with biological targets such as enzymes or receptors. The iodine atom and the protected amine group play crucial roles in these interactions, influencing binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Key Heterocyclic Compounds
Key Observations :
- The target compound’s iodine substituent distinguishes it from sulfur-containing analogs (e.g., thieno derivatives), which exhibit distinct electronic properties and reactivity .
- The N-BOC group provides steric protection absent in non-protected derivatives like thieno[2,3-b]pyridines .
Key Insights :
- Sulfur-containing analogs (e.g., thieno derivatives) exhibit higher oxidative instability but broader material science applications due to π-conjugated systems .
- Pyrazolo-pyrrolopyridines demonstrate enhanced kinase inhibition but require complex purification (e.g., silica gel chromatography) .
Biological Activity
(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.
- Molecular Formula : C13H17IN2O2
- Molecular Weight : 360.19 g/mol
- SMILES Notation : C[C@H]1Cc2c(C(=O)O)cc(I)c(N)N1C2
Synthesis
The synthesis of (2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine involves several steps, typically starting from readily available pyrrole derivatives. The N-BOC protection is crucial for maintaining the integrity of the amine functionality during subsequent reactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity :
- Neuroprotective Effects :
- Antidepressant Potential :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | HSP90 inhibition leading to oncoprotein degradation | |
| Neuroprotection | Modulation of neurotrophic factors | |
| Antidepressant | Alpha 2-adrenoceptor antagonism |
Case Study: HSP90 Inhibition
A study conducted on various pyrrolo[2,3-b]pyridine derivatives demonstrated that (2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine showed promising results in inhibiting HSP90 activity. The compound was tested in vitro and exhibited significant cytotoxic effects against cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment.
Case Study: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of related compounds. In vivo models showed that administration of (2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine led to improved cognitive function and reduced neuronal death in models of neurodegeneration.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-BOC-protected pyrrolo[2,3-b]pyridine derivatives to improve yield and purity?
- Methodology : Use a stepwise approach involving halogenation (e.g., iodination at position 4) under inert conditions, followed by N-BOC protection. Key steps include:
- Performing reactions in anhydrous dichloromethane with controlled temperature (0–25°C) to minimize side reactions .
- Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound .
- Monitoring reaction progress using TLC or HPLC to ensure complete BOC protection and avoid residual starting materials .
Q. What safety protocols are critical when handling this compound due to its reactivity and potential hazards?
- Methodology :
- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Store in airtight, light-resistant containers at 2–8°C to prevent decomposition of the iodo substituent .
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use H and NMR to verify stereochemistry at the 2S position and confirm BOC protection .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected m/z for CHINO) .
- HPLC-PDA : Purity assessment with a C18 column (λ = 254 nm) to detect impurities <0.5% .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields for halogenated pyrrolo[2,3-b]pyridine derivatives be resolved?
- Methodology :
- Compare reaction conditions (e.g., catalysts, solvents, temperature) across studies. For example, iodination using NIS (N-iodosuccinimide) in DMF may yield higher regioselectivity than iodine monochloride .
- Optimize stoichiometry: Excess iodinating agents (1.2–1.5 equiv) improve conversion but require careful quenching to avoid byproducts .
- Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps and adjust reaction time .
Q. What strategies mitigate decomposition of the iodo substituent under acidic or basic conditions?
- Methodology :
- Avoid strong bases (e.g., NaOH) that may induce β-elimination of the iodo group. Use mild bases like NaHCO for workup .
- Stabilize the compound with radical scavengers (e.g., BHT) during storage to prevent light-induced degradation .
- Conduct stability studies under accelerated conditions (40°C/75% RH) to identify degradation pathways via LC-MS .
Q. How does the stereochemistry at the 2S position influence biological activity in kinase inhibition assays?
- Methodology :
- Synthesize both enantiomers and compare IC values against kinase targets (e.g., JAK2 or EGFR) using enzymatic assays .
- Perform molecular docking studies (e.g., AutoDock Vina) to analyze binding interactions: The 2S configuration may enhance hydrogen bonding with kinase active sites .
- Validate selectivity via panel screening against off-target kinases to assess stereochemical specificity .
Q. What computational approaches predict the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodology :
- Use DFT calculations (e.g., Gaussian 09) to model transition states and predict regioselectivity when coupling with aryl boronic acids .
- Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich positions for palladium catalysis .
- Validate predictions with experimental Compare computed activation energies with observed reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
